

Application Note: Step-by-Step Synthesis of N-Acylhydrazones from Furan-2-carbohydrazide

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Compound of Interest

Compound Name: Furan-2-carbohydrazide

Cat. No.: B108491

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Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the synthesis of N-acylhydrazones through the condensation reaction of **Furan-2-carbohydrazide** with various aldehydes and ketones. It includes experimental procedures, data characterization, and potential applications.

Introduction

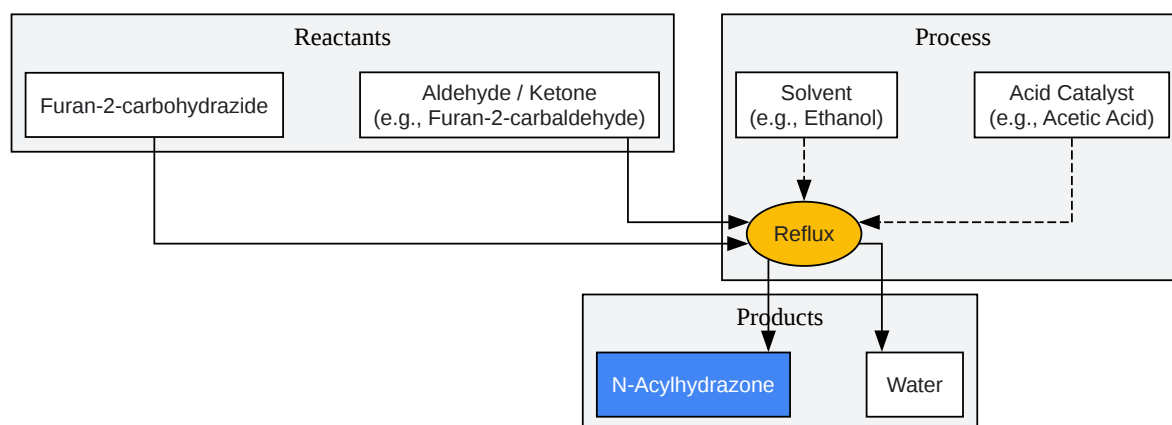
N-acylhydrazones (NAHs) are a versatile class of organic compounds characterized by the C(O)NHN=CH- functional group.^[1] This structural motif is present in numerous molecules with a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, antiviral, and antitumor properties.^{[2][3]} The synthesis of NAHs is typically achieved through a straightforward condensation reaction between a hydrazide and a carbonyl compound (aldehyde or ketone).^{[2][4]}

The furan ring is a privileged scaffold in medicinal chemistry, and its incorporation into the N-acylhydrazone framework can lead to compounds with significant biological potential.^{[3][5]} This protocol details the synthesis of N-acylhydrazones using **Furan-2-carbohydrazide** as the hydrazide component, a method that is efficient and adaptable for creating diverse molecular libraries for drug discovery and development.

General Reaction Scheme

The synthesis involves the acid-catalyzed condensation of **Furan-2-carbohydrazide** with an aldehyde or ketone. The reaction proceeds via nucleophilic addition of the hydrazide to the carbonyl carbon, followed by the elimination of a water molecule to form the N-acylhydrazone.

[4]



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Caption: General workflow for the synthesis of N-acylhydrazones.

Experimental Protocol

This protocol provides a method for the synthesis of N'-[(E)-furan-2-ylmethylidene]**furan-2-carbohydrazide** as a specific example.[6] The procedure can be adapted for other aldehydes or ketones.

3.1. Materials and Equipment

- **Furan-2-carbohydrazide**
- Furan-2-carbaldehyde (or other selected aldehyde/ketone)
- Absolute Ethanol

- Glacial Acetic Acid (catalyst)
- Round-bottom flask
- Reflux condenser
- Magnetic stirrer and hotplate
- Buchner funnel and filter paper
- Standard laboratory glassware
- Thin Layer Chromatography (TLC) plates

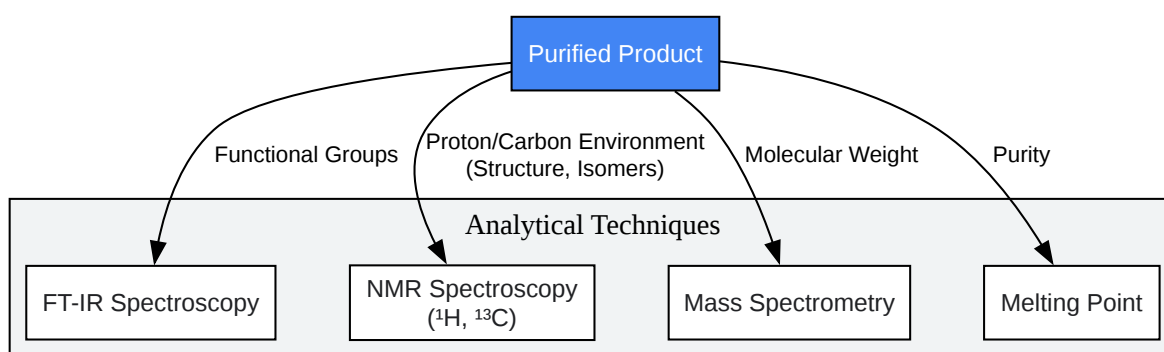
3.2. Step-by-Step Synthesis Procedure

- **Dissolution:** In a 100 mL round-bottom flask, dissolve **Furan-2-carbohydrazide** (e.g., 1.26 g, 10 mmol) in absolute ethanol (30 mL).
- **Addition of Aldehyde:** To this solution, add an equimolar amount of Furan-2-carbaldehyde (e.g., 0.96 g, 10 mmol).
- **Catalyst Addition:** Add a few drops (2-3) of glacial acetic acid to the mixture to catalyze the reaction.^[1]
- **Reflux:** Equip the flask with a reflux condenser and heat the mixture to reflux with continuous stirring. The reaction progress can be monitored using TLC. Reaction times typically range from 2 to 4 hours.^[7]
- **Precipitation and Cooling:** Upon completion, the product often precipitates from the solution. Allow the reaction mixture to cool to room temperature. Further cooling in an ice bath may enhance precipitation.
- **Isolation:** Collect the solid product by vacuum filtration using a Buchner funnel.
- **Washing:** Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.

- Drying: Dry the purified product in a vacuum oven or desiccator.

Characterization of N-Acylhydrazones

The structure and purity of the synthesized N-acylhydrazone should be confirmed using various analytical techniques. The presence of conformational isomers (rotamers) is a known characteristic of N-acylhydrazones in solution, which may lead to the duplication of signals in NMR spectra.[8][9]



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Caption: Logical flow for the characterization of synthesized compounds.

4.1. Expected Spectroscopic Data

- FT-IR (Fourier-Transform Infrared Spectroscopy): Look for the appearance of a C=N (imine) stretching band around 1550-1627 cm^{-1} and the presence of the C=O (amide) stretching band around 1630-1660 cm^{-1} . The N-H stretching vibration is typically observed around 3195–3310 cm^{-1} . [10]
- ^1H NMR (Proton Nuclear Magnetic Resonance): The disappearance of the aldehyde proton signal (around 9-10 ppm) is a key indicator of reaction completion. Expect to see a new singlet for the imine proton (N=CH) between 7.9 and 8.5 ppm and a signal for the amide proton (NH) downfield, often above 10 ppm. [10][11]

- ^{13}C NMR (Carbon-13 Nuclear Magnetic Resonance): A signal for the imine carbon ($\text{C}=\text{N}$) should appear around 146–149 ppm, and the carbonyl carbon ($\text{C}=\text{O}$) signal is expected near 169 ppm.[10]
- Mass Spectrometry (MS): The molecular ion peak $[\text{M}+\text{H}]^+$ should correspond to the calculated molecular weight of the target N-acylhydrazone.[9]

4.2. Data Presentation

Quantitative data for a representative compound, N'-[(E)-furan-2-ylmethylidene]**furan-2-carbohydrazide**, is summarized below.

Table 1: Reaction Conditions and Yield

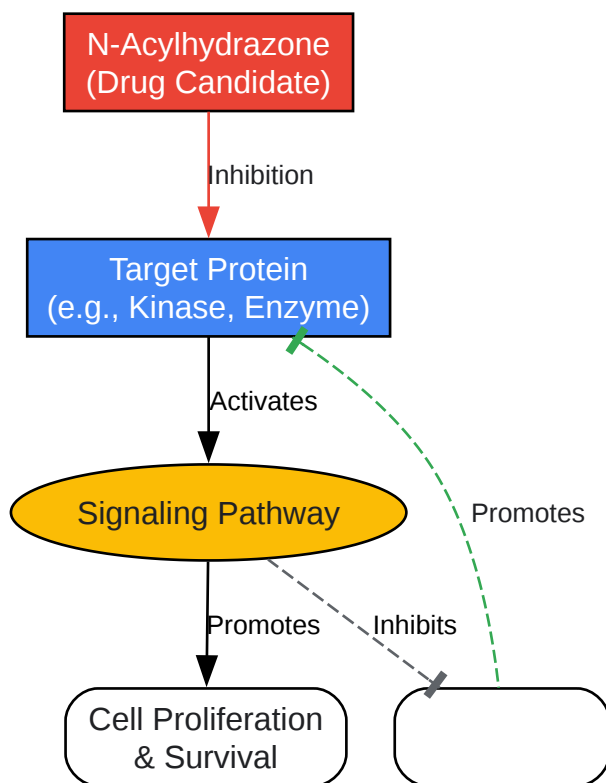
Parameter	Value	Reference
Reactants	Furan-2-carbohydrazide, Furan-2-carbaldehyde	[6]
Solvent	Ethanol	[6]
Catalyst	Acetic Acid	[1]
Reaction Time	2-4 hours	[7]
Yield	~90% (Typical)	[6]

Table 2: Characterization Data for N'-[(E)-furan-2-ylmethylidene]**furan-2-carbohydrazide**

Analysis	Observed Value	Reference
Molecular Formula	C ₁₀ H ₈ N ₂ O ₃	[6]
Melting Point	218-220 °C	[6]
FT-IR (cm ⁻¹)	3218 (N-H), 1648 (C=O), 1568 (C=N)	[6]
¹ H NMR (δ, ppm)	11.91 (s, 1H, NH), 8.41 (s, 1H, N=CH)	[6]
Mass Spec (m/z)	[M+H] ⁺ calculated: 205.06; found: N/A	[6]

Applications and Biological Relevance

N-acylhydrazones derived from furan are being investigated for various therapeutic applications. Their mechanism of action can involve the inhibition of specific enzymes or interference with cellular signaling pathways. For instance, some N-acylhydrazones have shown potential as antitumor agents by inhibiting key proteins in cancer cell proliferation pathways.[3]



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Caption: Hypothetical signaling pathway inhibited by an N-acylhydrazone.

Safety Precautions

- Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
- Perform the reaction in a well-ventilated fume hood.
- Ethanol is flammable; keep away from open flames and ignition sources.
- Consult the Safety Data Sheets (SDS) for all reagents before use.

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